molecular formula C9H9N3O2 B15198708 2,4-dimethyl-7-nitro-1H-benzimidazole CAS No. 23291-70-5

2,4-dimethyl-7-nitro-1H-benzimidazole

Cat. No.: B15198708
CAS No.: 23291-70-5
M. Wt: 191.19 g/mol
InChI Key: WIBJMIWMRXIJOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dimethyl-7-nitro-1H-benzimidazole is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. As a derivative of the benzimidazole scaffold, it is recognized as a privileged structure in drug design due to its prevalence in a wide range of bioactive molecules . The benzimidazole core is a fusion of a benzene and an imidazole ring, which contributes to its ability to participate in both acid-base reactions and hydrogen bonding, mimicking naturally occurring structures like purines . This molecular framework is found in compounds with a broad spectrum of pharmacological activities, making it an invaluable building block for developing new therapeutic agents . Researchers utilize this specific nitro-substituted benzimidazole derivative to explore various biological applications. The core benzimidazole structure is associated with documented activity against numerous pathogens and disease targets . Literature indicates that substituted benzimidazoles have demonstrated antimicrobial, antiprotozoal, and anticancer properties in research settings . The nitro group on the benzene ring can be a key pharmacophore, influencing the compound's electronic properties and its interaction with biological targets such as enzymes from parasites and bacteria . The primary value of this compound lies in its role as a versatile chemical intermediate for synthesizing more complex molecules and as a tool compound for in vitro biological screening. It serves as a critical precursor in the rational design of novel inhibitors, including potential acetylcholinesterase (AChE) inhibitors for neurodegenerative disease research and agents for infectious disease studies . This product is intended for research and development purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

23291-70-5

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

2,7-dimethyl-4-nitro-1H-benzimidazole

InChI

InChI=1S/C9H9N3O2/c1-5-3-4-7(12(13)14)9-8(5)10-6(2)11-9/h3-4H,1-2H3,(H,10,11)

InChI Key

WIBJMIWMRXIJOP-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)[N+](=O)[O-])N=C(N2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-7-nitro-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors. One common method is the reaction of o-phenylenediamine with a nitro-substituted carboxylic acid or its derivatives under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, followed by cyclization and subsequent reduction to yield the desired benzimidazole compound .

Industrial Production Methods: Industrial production of 2,4-Dimethyl-7-nitro-1H-benzo[d]imidazole often employs catalytic processes to enhance yield and selectivity. Catalysts such as nickel or palladium are used to facilitate the cyclization and reduction steps. The reaction conditions are optimized to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethyl-7-nitro-1H-benzo[d]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,4-Dimethyl-7-nitro-1H-benzo[d]imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-7-nitro-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound can inhibit specific enzymes or interfere with cellular signaling pathways, resulting in its observed biological activities .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The position of substituents on the benzimidazole ring critically determines physicochemical and biological properties. Below is a comparative analysis with similar compounds:

Table 1: Substituent Positions and Key Properties
Compound Name Substituent Positions Key Features References
2,4-Dimethyl-7-nitro-1H-benzimidazole 2-CH₃, 4-CH₃, 7-NO₂ High electron-withdrawing character at position 7; enhanced steric hindrance from methyl groups.
5-Nitro-1H-benzo[d]imidazole 5-NO₂ Nitro group at position 5; simpler structure with no alkyl substituents.
2-Heptadecyl-7-nitro-1H-benzimidazole 2-C₁₇H₃₅, 7-NO₂ Long alkyl chain at position 2 increases lipophilicity; nitro at position 6.
7-Hydroxy-1-methylbenzimidazole 1-CH₃, 7-OH Hydroxy group at position 7 introduces polarity; methyl at position 1.
2-(4-Hydroxy-phenyl)-1H-benzimidazole 2-(4-OH-C₆H₄) Phenolic substituent enhances hydrogen-bonding potential.
1-Benzyl-2-phenyl-5-chloro-1H-benzimidazole 1-Bn, 2-Ph, 5-Cl Chlorine and bulky substituents modulate steric and electronic effects.

Structural and Spectral Data

  • 1H-Benzimidazole, 2-heptadecyl-4-nitro (): Characterized by NMR and IR, with alkyl chain signals in the aliphatic region .
  • 1-Benzyl-2-phenyl-5-chloro-1H-benzimidazole (): NMR data (δ 7.00–7.81 ppm) confirmed aromatic and benzyl protons .
  • 7-Hydroxy-1-methylbenzimidazole (): Spectral data aligned with hydroxy and methyl group environments .

Biological Activity

2,4-Dimethyl-7-nitro-1H-benzimidazole (CAS No. 23291-70-5) is a compound belonging to the benzimidazole family, recognized for its diverse biological activities. This article provides a detailed overview of its biological activity, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties, supported by research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₈N₄O₂. Its structure features two methyl groups at positions 2 and 4 and a nitro group at position 7 on the benzimidazole ring. This unique arrangement contributes to its biological activity by influencing its interaction with various molecular targets.

Biological Activity Overview

Research has demonstrated that this compound exhibits significant antimicrobial and antifungal properties. It has been investigated for its potential in drug development due to these characteristics.

Antimicrobial Activity

Studies have shown that this compound possesses notable antibacterial effects against various pathogens. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

PathogenMIC (μg/mL)Reference
Streptococcus faecalis8
Staphylococcus aureus4
Methicillin-resistant S. aureus4

In addition to its antibacterial properties, it has demonstrated moderate antifungal activity against Candida albicans and Aspergillus niger, with MIC values around 64 μg/mL for both strains .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has shown promising results in inhibiting the proliferation of cancer cells. For instance, a study reported that derivatives of benzimidazole exhibited antiproliferative activity against the MDA-MB-231 breast cancer cell line . The compound's mechanism may involve apoptosis induction through caspase activation and DNA damage in tumor cells .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The nitro group can be reduced to generate reactive intermediates that may interfere with cellular signaling pathways or inhibit critical enzymes involved in microbial or cancer cell proliferation .

Case Studies

  • Antibacterial Study : A comprehensive evaluation of various benzimidazole derivatives, including this compound, highlighted its superior antibacterial activity compared to standard antibiotics like amikacin .
  • Anticancer Evaluation : In vitro tests on human lung adenocarcinoma A549 cells indicated that compounds similar to this compound could induce selective cytotoxicity under hypoxic conditions typical of tumor environments .

Q & A

Q. What are the common synthetic methodologies for preparing 2,4-dimethyl-7-nitro-1H-benzimidazole derivatives?

The synthesis typically involves cyclocondensation of substituted o-phenylenediamines with aldehydes or carboxylic acid derivatives. For example:

  • Condensation with aldehydes : Under oxidative conditions (e.g., air as an oxidant) or using catalysts like trimethylsilyl chloride (TMSCl) to enhance reaction efficiency .
  • Microwave-assisted synthesis : Reduces reaction time and improves yields compared to conventional heating . Characterization relies on IR spectroscopy (N–H stretching at 3370–3475 cm⁻¹), NMR (aromatic proton shifts at δ 6.75–7.94), and X-ray crystallography for structural confirmation .

Q. What biological activities are associated with this compound derivatives?

Key activities include:

  • Antimicrobial : Evaluated via disc diffusion assays against gram-positive/negative bacteria and fungi .
  • Analgesic and antioxidant : Tested using acetic acid-induced writhing inhibition (ED₅₀ values) and DPPH radical scavenging (IC₅₀ values) .
  • Anti-inflammatory : Assessed through inhibition of NO, IL-6, and TNF-α production in LPS-stimulated RAW264.7 cells .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound synthesis?

  • Catalyst selection : TMSCl (1 mol%) in aqueous conditions improves yields by 15–20% compared to traditional acid catalysts .
  • Microwave irradiation : Enhances reaction kinetics, achieving >85% yield in 30 minutes versus 8–12 hours under conventional reflux .
  • Solvent systems : Trifluoroethanol (TFE) minimizes side reactions during aldehyde condensations .

Q. How to resolve contradictions in reported bioactivity data for benzimidazole derivatives?

  • Structure-activity relationship (SAR) analysis : Focus on substituent positions (e.g., 2- and 5-positions significantly influence antimicrobial and antioxidant activity) .
  • Assay standardization : Use consistent cell lines (e.g., RAW264.7 for anti-inflammatory studies) and control compounds (e.g., diclofenac for analgesic assays) .
  • Molecular docking : Validate target binding (e.g., hPreP for Alzheimer’s disease) to explain discrepancies in activity .

Q. What advanced techniques are used for structural elucidation of benzimidazole derivatives?

  • X-ray crystallography : Resolves bond angles and crystal packing, critical for confirming nitro group orientation .
  • High-resolution mass spectrometry (HRMS) : Provides exact mass data for nitro- and methyl-substituted derivatives .
  • Multinuclear NMR : ¹³C NMR distinguishes between methyl and nitro substituents (e.g., δ 120–150 ppm for aromatic carbons) .

Q. How to design derivatives with improved pharmacokinetic properties?

  • Lipophilicity modulation : Introduce polar groups (e.g., hydroxyl or carboxyl) to enhance solubility .
  • Pro-drug strategies : Mask nitro groups with labile protecting groups (e.g., acetyl) to improve bioavailability .
  • QSAR models : Predict ADMET properties using computational tools to prioritize synthetic targets .

Q. What strategies mitigate stability issues in benzimidazole derivatives?

  • Purification protocols : Use column chromatography with silica gel to remove hydrolytic byproducts .
  • Storage conditions : Store under inert gas (N₂/Ar) at –20°C to prevent nitro group degradation .
  • Structural stabilization : Replace labile substituents (e.g., nitro with cyano) while retaining activity .

Methodological Guidelines

Q. What in vitro models are suitable for evaluating anti-inflammatory activity?

  • RAW264.7 macrophages : Measure inhibition of LPS-induced NO production (IC₅₀ < 10 µM for active compounds) .
  • ELISA assays : Quantify IL-6 and TNF-α levels in supernatants .
  • Ferroptosis induction assays : Assess compound toxicity using glutathione depletion markers .

Q. How to validate enzyme interactions for benzimidazole-based inhibitors?

  • Fluorescence titration : Determine binding constants (Kd) for enzymes like hPreP .
  • Kinetic assays : Measure IC₅₀ values under physiological pH and temperature .
  • Docking simulations : Align with X-ray structures of target enzymes (e.g., PDB ID 3LW9 for hPreP) .

Q. What computational tools support benzimidazole drug design?

  • Molecular docking (AutoDock Vina) : Predict binding modes to therapeutic targets (e.g., Alzheimer’s-related enzymes) .
  • QSAR modeling : Use descriptors like logP and molar refractivity to optimize bioactivity .
  • DFT calculations : Analyze electronic effects of nitro and methyl groups on reactivity .

Key Recommendations

  • Prioritize microwave-assisted synthesis for time-sensitive projects .
  • Use QSAR-guided design to balance bioactivity and pharmacokinetics .
  • Validate enzyme targets with fluorescence titration and docking to resolve mechanistic ambiguities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.